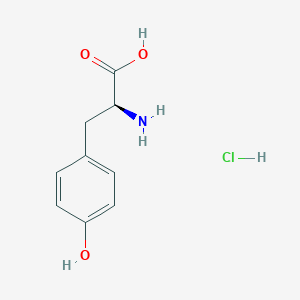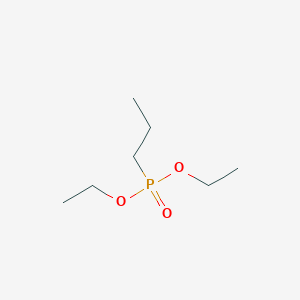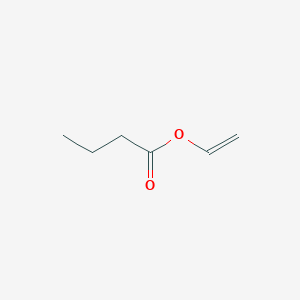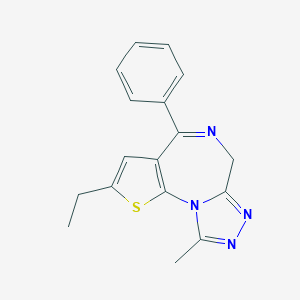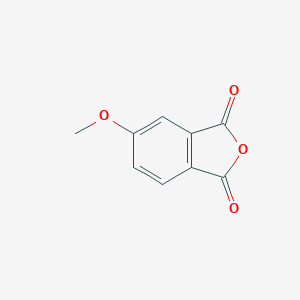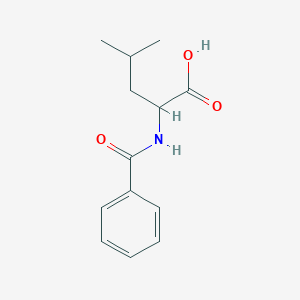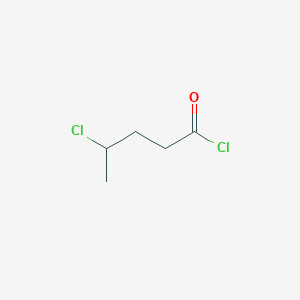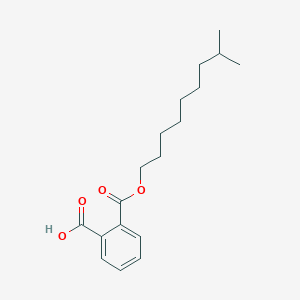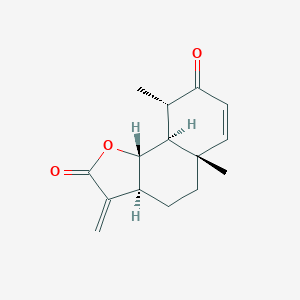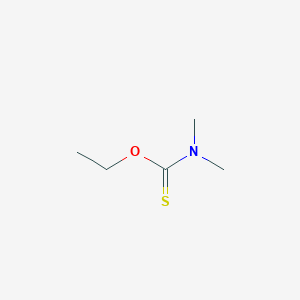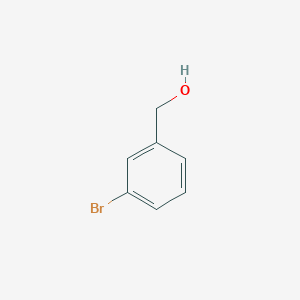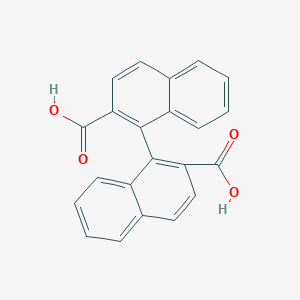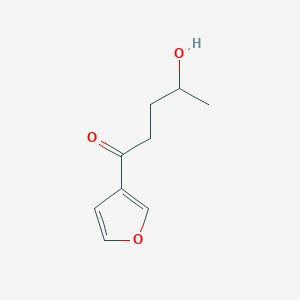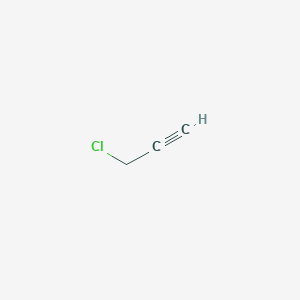
Propargyl chloride
Übersicht
Beschreibung
Propargyl chloride is a compound that has been the subject of various studies due to its utility in organic synthesis. It is a molecule that contains a propargyl group, which is characterized by a three-carbon alkyne functional group, bonded to a chlorine atom. This functionality makes it a versatile reagent in the synthesis of various organic compounds, including alkylated carbonyl compounds, fluorohydrins, furans, propargylamines, and heterocycles .
Synthesis Analysis
Several methods have been developed to synthesize derivatives of propargyl chloride. For instance, indium chloride has been used to catalyze the alkylative rearrangement of propargylic acetates, leading to the formation of α-alkyl-α,β-unsaturated carbonyl compounds . Another study demonstrated the synthesis of propargylic fluorohydrins and 2,5-disubstituted furans from fluoropropargyl chloride, showcasing the reactivity of propargyl chloride derivatives under different conditions . Additionally, copper(II) chloride has been employed to catalyze the formation of tetrasubstituted propargylamines from cyclohexanone, amines, and alkynes .
Molecular Structure Analysis
The molecular structure of propargyl chloride and its derivatives has been a subject of interest. For example, the crystal structure of a propargylamine-cadmium chloride complex was determined, revealing the potential for photoreactivity and polymerization due to the presence of triple bonds . The attachment of propargyl chloride on silicon surfaces has also been studied, providing insights into the vibrational and electronic features of the molecule upon chemisorption .
Chemical Reactions Analysis
Propargyl chloride undergoes various chemical reactions. It has been used in radical annulation/sulfonation reactions to synthesize benzo[b]oxepin-5(2H)-one and chromane derivatives . The electron attachment to propargyl chloride has been studied, showing that it is an inefficient process with temperature-dependent kinetics . Photodissociation studies at 193 nm have provided detailed insights into the dissociation dynamics of propargyl chloride, including the determination of branching fractions and recoil kinetic energy distributions .
Physical and Chemical Properties Analysis
The physical and chemical properties of propargyl chloride have been explored through experimental and computational methods. Thermal studies have been conducted to understand the behavior of propargyl chloride under high temperatures, revealing exothermic phenomena and the formation of new phases . The dissociation dynamics of the propargyl chloride molecular ion near the reaction threshold have been investigated, highlighting the role of quantum mechanical tunneling in the reaction mechanism . Additionally, the high-temperature decomposition of propargyl chloride has been studied in shock tube experiments, leading to the identification of various aliphatic and aromatic compounds and the development of a chemical kinetic scheme .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Propargyl Derivatives
- Field : Organic Chemistry
- Application : Propargyl chloride is used in the synthesis of propargyl derivatives, which serve as synthetic intermediates and building blocks .
- Method : The propargyl group is introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration .
- Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
-
Catalytic Propargylic Substitution Reaction
- Field : Catalysis
- Application : Propargyl chloride is used in catalytic propargylic substitution reactions .
- Method : The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
- Results : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .
-
Synthesis of Heterocycles
- Field : Heterocyclic Chemistry
- Application : Propargyl chloride is used in the synthesis of various heterocycles .
- Method : The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .
- Results : Various heterocycles are synthesized by cycloaddition, intermolecular/intramolecular-cyclization, cycloisomerization, cyclo-condensation reactions .
-
Biomimetic Synthesis of Plumarellide
- Field : Organic Chemistry
- Application : Propargyl chloride is used in the biomimetic synthesis of plumarellide, a polycyclic diterpene .
- Method : A condensation reaction between propargyl chloride and β-keto ester in the presence of sodium hydride leads to the synthesis of γ-ketoacetylene, a key intermediate in the biomimetic synthesis of plumarellide .
- Results : This compound is a key intermediate in the biomimetic synthesis of plumarellide .
-
Synthesis of Natural Products and Drugs
- Field : Medicinal Chemistry
- Application : Propargyl compounds and its derivatives, including propargyl chloride, are used to synthesize heterocycles due to their special structure, the reactivity of carbon–carbon triple bond and the presence of oxygen/ nitrogen heteroatom .
- Method : The application of such propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .
- Results : The use of propargyl compounds in the synthesis of many natural products and drugs is a promising area of research .
-
Propargylic Substitution Reaction
- Field : Organic Chemistry
- Application : Propargyl chloride is used in propargylic substitution reactions .
- Method : The mechanistic investigation revealed the role of steric hindrance between the substituents in the R group and chloride, as well as the high electronegativity of chlorine, are the two prime reasons for the weakening of the C–O bond and its subsequent cleavage .
- Results : The direct catalytic substitution of propargylic alcohols was a highly desirable method for development .
-
Synthesis of Alcohols
- Field : Organic Chemistry
- Application : Propargyl chloride is used in the synthesis of alcohols .
- Method : Extensive computational studies have made it possible to predict stereoselectivities for the synthesis of alcohols using axially chiral bipyridine N, N ’-dioxides as catalysts .
- Results : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
-
Solvent-free Synthesis of Propargylamines
- Field : Green Chemistry
- Application : Propargyl chloride is used in the solvent-free synthesis of propargylamines .
- Method : Since propargylamines have a wide range of applications in the pharmaceutical field, a greener approach for its synthesis is of great importance .
- Results : The scientific community is more interested in developing environmentally benign synthetic strategies .
Safety And Hazards
Zukünftige Richtungen
The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there is potential for future developments in this field .
Eigenschaften
IUPAC Name |
3-chloroprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPPWWHKPGCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060789 | |
| Record name | 1-Propyne, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Propargyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16951 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Propargyl chloride | |
CAS RN |
624-65-7 | |
| Record name | 3-Chloro-1-propyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propargyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propyne, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propyne, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M62YFL252 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

